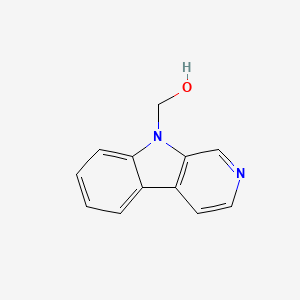

9-Hydroxymethyl-beta-carboline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyrido[3,4-b]indol-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-8-14-11-4-2-1-3-9(11)10-5-6-13-7-12(10)14/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBDOHPQDOTAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CO)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175636 | |

| Record name | 9-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21373-43-3 | |

| Record name | 9-Hydroxymethyl-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 9 Hydroxymethyl Beta Carboline and Its Derivatives

Classical Approaches in Beta-Carboline Synthesis Relevant to Hydroxymethylation

The foundation for synthesizing complex β-carbolines, including those with N9-substituents, often relies on established methods for building the tricyclic ring system. The Pictet-Spengler reaction is a cornerstone in this field.

Pictet-Spengler Cyclization and Modifications

The Pictet-Spengler reaction is a highly versatile and efficient method for constructing tetrahydro-β-carboline (THβC) frameworks. mdpi.comutm.my This reaction involves the cyclization of a β-arylethylamine, such as tryptophan or its derivatives, with an aldehyde or ketone, typically under acidic conditions. utm.mysci-hub.se The resulting THβC can then be aromatized to the corresponding β-carboline. utm.my

Over the years, numerous modifications have been developed to improve the efficiency, and scope of the Pictet-Spengler reaction. utm.myrsc.org These include the use of various catalysts, such as Brønsted or Lewis acids, and the development of asymmetric variants to control stereochemistry. mdpi.comgoogle.com For instance, a modified Pictet-Spengler reaction has been utilized to prepare optically active tetrahydro-β-carbolines. rsc.org The reaction conditions can also be tuned to favor the formation of either the kinetic or thermodynamic product. mdpi.com

The classic Pictet-Spengler reaction typically involves a two-step process: the initial cyclization to form the tetrahydro-β-carboline, followed by a separate oxidation step to achieve the fully aromatic β-carboline. sciforum.net However, modifications have been developed to achieve this transformation in a single step. utm.my

| Starting Materials | Reaction Conditions | Product | Reference |

| Tryptophan methyl ester and an aldehyde | Acid catalyst | Tetrahydro-β-carboline | google.com |

| Tryptophan and vanillin | Glacial acetic acid, reflux | cis-1-(4-hydroxy-3-methoxy-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid | sciforum.net |

| Tryptophan and various amino acids | I2, TFA | 1- or 6-substituted β-carbolines | nih.gov |

| L-tryptophan and formaldehyde (B43269) | Pictet-Spengler condensation, then K2Cr2O7/acetic acid | β-carboline | analis.com.my |

| Tryptamine (B22526) and carboxylic acids | Polyphosphoric acid | 1-substituted 3,4-dihydro-9H-β-carbolines | clockss.org |

One-Pot Synthetic Methodologies

One such strategy involves the direct conversion of tryptophan derivatives and aldehydes to β-carbolines without the isolation of the tetrahydro-β-carboline intermediate. utm.my This can be achieved through a Pictet-Spengler reaction followed by an in-situ oxidation. utm.my For example, a one-pot method for the synthesis of functionalized β-carbolines has been reported using a Fischer indole (B1671886)/Pictet-Spengler type reaction followed by dehydrogenative aromatization. researchgate.net Another efficient one-pot method utilizes N-chlorosuccinimide (NCS) for the decarboxylative aromatization of tetrahydro-β-carbolines. rsc.org

Furthermore, one-pot domino three-component reactions have been developed for the facile synthesis of 1,2,3,4-tetrahydro-β-carboline derivatives. acs.org These methods often involve the initial formation of an indole ring followed by a nucleophilic cyclization to construct the β-carboline scaffold. acs.org

Advanced Synthetic Transformations for Hydroxymethylation at Position 9 and Related Positions

While classical methods are effective for constructing the β-carboline core, the introduction of a hydroxymethyl group, specifically at the N9 position, often requires more advanced and regioselective synthetic transformations.

Introduction of Hydroxymethyl Groups via Specific Chemical Reactions

A specific method for the derivatization of tryptophan to 9-hydroxymethyl-β-carboline has been developed as an elaboration of the Pictet-Spengler reaction. bohrium.com This suggests that the hydroxymethyl group can be introduced during or after the formation of the β-carboline ring system.

A significant advancement in this area is the use of transition metal-catalyzed C-H activation. A Ruthenium(II)-catalyzed regioselective C-H hydroxymethylation of β-carbolines has been developed. acs.orgnih.gov This method allows for the direct introduction of a hydroxymethyl group onto the β-carboline scaffold with high regioselectivity, forming monohydroxymethylated products. acs.orgnih.gov

Regioselective Functionalization at the N9-Position

Achieving regioselective functionalization at the N9 position of the β-carboline ring is crucial for the synthesis of 9-hydroxymethyl-β-carboline and its derivatives. N-alkylation of the β-carboline core is a common strategy. uni-muenchen.de This typically involves the deprotonation of the N9-hydrogen with a base, followed by reaction with an appropriate electrophile. For instance, N9-substituted β-carboline-3-carboxylic acid methyl esters have been synthesized through N9 substitution reactions. mdpi.com

The choice of base and reaction conditions is critical to ensure selective alkylation at the N9 position over other potential sites. Strong bases like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) are often employed for this purpose. analis.com.my This approach has been used to introduce various substituents at the N9 position, which could be adapted for the introduction of a protected hydroxymethyl group that is later deprotected.

Synthesis of Dimeric and Conjugated 9-Hydroxymethyl-beta-carboline Derivatives

The synthesis of dimeric and conjugated β-carboline derivatives, including those with a 9-hydroxymethyl group, has gained interest due to their potential for enhanced biological activity. crimsonpublishers.com

Dimerization can be achieved by linking two β-carboline units through a linker, often at the N9 position. analis.com.mycrimsonpublishers.com The synthesis of bivalent β-carbolines linked at the N9 position has been reported, where the linker size can influence the biological properties. crimsonpublishers.com The synthetic strategy typically involves the initial synthesis of the monomeric β-carboline, followed by N9-alkylation with a bifunctional linker, and then reaction with a second β-carboline unit. analis.com.my For example, new bivalent β-carboline derivatives have been synthesized using 1,4-dibromobutane (B41627) as a dimerization linker. analis.com.my

Conjugation of β-carbolines with other molecules, such as quinazolinones or other heterocyclic systems, is another strategy to create novel derivatives. jscimedcentral.comrsc.org These conjugates are often synthesized through acid-amine coupling reactions, where a carboxylic acid functionalized β-carboline is reacted with an amine-containing molecule. jscimedcentral.com For instance, C3-quinazolinone linked β-carboline conjugates have been synthesized using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). jscimedcentral.com While these examples focus on C3 modification, similar principles could be applied to link molecules to a 9-hydroxymethyl group after its conversion to a suitable functional group.

| Derivative Type | Synthetic Approach | Key Features | Reference(s) |

| Bivalent β-carbolines | Dimerization at N9 position using a linker. | Linker length can affect antitumor properties. | analis.com.mymdpi.comcrimsonpublishers.com |

| N9-heterobivalent β-carbolines | Synthesis of β-carbolines with another heterocyclic ring attached at N9. | Potential as angiogenesis inhibitors. | nih.gov |

| C3-Quinazolinone linked β-carboline conjugates | Acid-amine coupling between β-carboline carboxylic acid and an amino-quinazolinone. | Potential DNA intercalative topoisomerase I inhibitors. | jscimedcentral.com |

| β-carboline tethered pyrroles | One-pot assembly involving 1-formyl β-carbolines, aryl methyl ketones, and isonitriles. | Metal-free, multicomponent reaction with high regioselectivity. | rsc.org |

Strategies for Dimerization

Dimerization, the process of joining two monomeric units, has been identified as an effective method for enhancing the biological activity of β-carboline derivatives. crimsonpublishers.comresearchgate.net Research has shown that bivalent β-carbolines can exhibit stronger cytotoxicity against tumor cell lines compared to their corresponding monomers, suggesting that dimerization can significantly augment their therapeutic properties. researchgate.net

The primary strategies for dimerization often involve linking two β-carboline units at specific positions, most commonly at the C3 and N9 positions. crimsonpublishers.comresearchgate.net The nature and length of the linker used to connect the two β-carboline moieties are critical factors that influence the biological activity of the resulting dimer. crimsonpublishers.com

A common synthetic route begins with a suitable β-carboline precursor, such as one derived from L-tryptophan. analis.com.my One reported method involves the Pictet-Spengler condensation of L-tryptophan with formaldehyde, followed by decarboxylation to yield the β-carboline core. analis.com.my Subsequent alkylation at the N9 position with a bifunctional linker, such as 1,4-dibromobutane, creates an intermediate that can then undergo a second reaction with another β-carboline unit to form the final dimeric structure. analis.com.my

Studies have explored the structure-activity relationship of these dimers, indicating that the linker length plays a crucial role. For instance, dimers with linkers consisting of four to six methylene (B1212753) units have demonstrated greater activity in some studies compared to their monomeric counterparts. crimsonpublishers.com The dimerization at the C3 position has also been noted as a key modification for enhancing the antitumor activity of β-carbolines. researchgate.netfrontiersin.org

A general procedure for the synthesis of dimeric β-carbolines involves reacting a 1-formyl-β-carboline with a diamine in a mixture of solvents like methanol (B129727) and dichloromethane. researchgate.net This reaction forms a crude Schiff base, which is then reduced, often using sodium cyanoborohydride (NaBH₃CN), to yield the final dimeric product after purification. researchgate.net

Table 1: Research Findings on Dimerization of β-Carboline Derivatives

| Dimerization Strategy | Key Positions Involved | Linker Type/Length | Observed Outcome | Reference(s) |

|---|---|---|---|---|

| Bivalent β-carbolines | N9 and C3 | Methylene units (4-6) | Enhanced antitumor activity compared to monomers. crimsonpublishers.com | crimsonpublishers.com |

| Dimerization at C3 | C3 | Not specified | Enhanced antitumor activity. researchgate.net | researchgate.net |

| Alkylation and Dimerization | N9 | 1,4-dibromobutane | Successful synthesis of a new bivalent β-carboline. analis.com.my | analis.com.my |

| Schiff base formation and reduction | C1 (via 1-formyl group) | Various diamines | General method for synthesizing mono- and dimeric-β-carbolines. researchgate.net | researchgate.net |

Conjugation with Other Bioactive Moieties

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, has been extensively used to create novel β-carboline conjugates with improved or multi-target biological activities. This approach aims to combine the therapeutic properties of the β-carboline scaffold with those of other known bioactive molecules.

A variety of bioactive moieties have been successfully conjugated to the β-carboline core, leading to the development of promising new chemical entities. These include:

HDAC Inhibitors: A hybrid compound was synthesized by conjugating a β-carboline with N-hydroxyacrylamide, an active fragment of a histone deacetylase (HDAC) inhibitor. This was achieved through an amide linkage and resulted in a conjugate with high antiproliferative effects against several cancer cell lines. researchgate.net

Cinnamide Derivatives: C3-trans-cinnamide linked β-carboline motifs have been created and evaluated for their cytotoxic potential. crimsonpublishers.com The substitution patterns on both the β-carboline and the cinnamide moiety were found to be crucial for activity. crimsonpublishers.com

Podophyllotoxin: Utilizing a molecular hybridization strategy, researchers have synthesized a series of conjugates linking podophyllotoxin, a well-known anticancer agent, to the β-carboline scaffold. These hybrids have been identified as DNA interacting topoisomerase II inhibitors. crimsonpublishers.com

Indolinones: β-carboline linked indolinone conjugates have been developed as another class of potential therapeutic agents. crimsonpublishers.com

γ-Lactones: Following a nature-inspired approach, molecular hybrids incorporating both β-carboline and γ-lactone pharmacophores have been prepared. researchgate.net A water-assisted Indium-mediated one-step tandem Barbier-type allylation-lactonization process was developed for the diastereoselective synthesis of these conjugates. researchgate.net

Hydroxyindoles: N-(3-Hydroxyindole)-appended β-carbolines and their tetrahydro-β-carboline analogues have been synthesized. The synthetic route involves the reaction of precursors like 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid ethyl ester with spiroindoline-oxirane-2-ones. acs.org

The synthesis of these conjugates often involves multi-step reaction sequences. For example, the synthesis of β-carboline amide derivatives has been achieved starting from natural marine alkaloids. crimsonpublishers.com The development of one-pot synthesis methods, such as the one used for β-carboline conjugated γ-lactones, represents an efficient and environmentally friendly approach, often simplifying purification processes. researchgate.net

Table 2: Research Findings on Conjugation of β-Carboline with Bioactive Moieties

| Conjugated Moiety | Linkage Type | Synthetic Strategy | Biological Target/Activity | Reference(s) |

|---|---|---|---|---|

| N-hydroxyacrylamide (HDAC inhibitor) | Amide | Conjugation via amide linkage | HDAC inhibition, Antiproliferative | researchgate.net |

| trans-Cinnamide | Amide | Linkage at C3 | Cytotoxicity, Topoisomerase-I inhibition | crimsonpublishers.com |

| Podophyllotoxin | Not specified | Molecular hybridization | Topoisomerase II inhibition, Cytotoxicity | crimsonpublishers.com |

| Indolinone | Not specified | Linkage to β-carboline core | Cytotoxicity | crimsonpublishers.com |

| γ-Lactone | Carbon-carbon | Water-assisted In-mediated one-step tandem Barbier Type allylation-lactonisation | Not specified | researchgate.net |

Structure Activity Relationship Sar Studies of 9 Hydroxymethyl Beta Carboline Analogs

Impact of Substituents at the N9-Position on Biological Activity

The N9 position of the β-carboline ring system has been a focal point for synthetic modifications to modulate biological activity. SAR studies have revealed that the nature of the substituent at this position significantly influences the pharmacological profile of the resulting analogs.

For instance, research on N9-substituted β-carbolines as Polo-like kinase 1 (PLK-1) inhibitors has shown that cytotoxic activity is more pronounced when the β-carboline moiety is substituted with larger aromatic systems like naphthalene (B1677914) and indole (B1671886) rings. crimsonpublishers.comresearchgate.net The observed order of reactivity for cytotoxic potential was found to be naphthalene > indole > 6-membered heterocyclic > 5-membered heterocyclic rings. researchgate.netcrimsonpublishers.com This suggests that bulky, lipophilic groups at the N9 position can enhance interactions with the target protein. One of the most potent compounds in this series, featuring a naphthalene substituent, exhibited a GI50 of 3-45μM across the NCI-60 panel of cancer cell lines. crimsonpublishers.comresearchgate.net

Furthermore, the introduction of methyl and benzyl (B1604629) substituents at the N9 position of β-carbolines has been shown to enhance DNA affinity. mdpi.com Dimerization of β-carboline units via linkers at the N9 position has also been explored. Studies on bivalent β-carbolines revealed that dimers with linker sizes of four to six methylene (B1212753) units were more active than their monomeric counterparts, highlighting the importance of the linker length for antitumor activity. crimsonpublishers.comcrimsonpublishers.com In a series of N9-heterobivalent β-carbolines, it was found that C1-methylation and C7-methoxylation were favorable for increasing activity. crimsonpublishers.comnih.gov

Conversely, some modifications can be detrimental. For example, substituting the N9 position with a 3-pyridyl or 2-thienyl group on one β-carboline core and an aryl group on another in a heterodimer was found to reduce cytotoxic effects. crimsonpublishers.comcrimsonpublishers.com In the context of anti-herpes simplex virus activity, a synthetic derivative, 9-methyl-β-carboline, has demonstrated neuroprotective effects. wikipedia.org Additionally, 3,9-disubstituted-β-carboline derivatives, particularly those with a benzyl group at N9 and a carboxylic acid group at C3, have shown good anticancer activity. clockss.org For example, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid displayed potent anticancer activity with an IC50 value of 4.0 μM against the HL-60 cell line. clockss.org

Table 1: Impact of N9-Substituents on the Biological Activity of β-Carboline Analogs

| N9-Substituent | Biological Activity Profile | Key Findings | Citation |

|---|---|---|---|

| Naphthalene, Indole | Enhanced Cytotoxicity (PLK-1 Inhibition) | Naphthalene > Indole > 6-membered heterocyclic > 5-membered heterocyclic rings in terms of cytotoxic potential. | crimsonpublishers.comresearchgate.netcrimsonpublishers.com |

| Methyl, Benzyl | Enhanced DNA Affinity | These smaller alkyl and arylalkyl groups can improve interaction with DNA. | mdpi.com |

| Methylene Linkers (Dimerization) | Increased Antitumor Activity | Linker size of 4-6 methylene units was found to be optimal for activity. | crimsonpublishers.comcrimsonpublishers.com |

| 3-Pyridyl, 2-Thienyl (in heterodimers) | Reduced Cytotoxicity | Demonstrates that not all heterocyclic substitutions are beneficial. | crimsonpublishers.comcrimsonpublishers.com |

| Benzyl (with C3-carboxylic acid) | Potent Anticancer Activity | 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid had an IC50 of 4.0 μM against HL-60 cells. | clockss.org |

Influence of Hydroxymethyl Group Presence and Position on Biological Potency

The presence and position of a hydroxymethyl group on the β-carboline scaffold are critical determinants of biological potency. This functional group can significantly impact a molecule's interaction with biological targets, often through the formation of hydrogen bonds.

Studies have shown that a hydroxymethyl group is essential for certain biological activities. frontiersin.org For instance, a hydroxymethylated derivative of an ERK1/2 inhibitor was found to be 5-fold more active on ERK2 and twice as active on ERK1 than its non-hydroxymethylated analog. frontiersin.org This enhanced activity is attributed to better interaction with the target protein via hydrogen bonding. frontiersin.org

In the context of β-carbolines, 1-hydroxymethyl-8-hydroxy-β-carboline was identified as a potent natural angiogenesis inhibitor with low toxicity in vivo. rsc.org Its anti-angiogenic activity was also confirmed in vitro. rsc.org This highlights the favorable contribution of a hydroxymethyl group at the C1 position, particularly in combination with other substituents.

The position of the hydroxymethyl group is also crucial. For example, in the development of potential indoleamine 2,3-dioxygenase inhibitors, the chemospecific and regiospecific oxidation of a 16-hydroxymethyl group in the axial position was achieved with absolute diastereoselectivity, in contrast to the equatorial hydroxymethyl group. uinbukittinggi.ac.id While not a β-carboline, this illustrates the importance of stereochemistry and position of the hydroxymethyl group in related indole-containing structures.

Furthermore, research on β-carboline derivatives has indicated that new analogs bearing an aryl group at C1 and an alcohol substituent at C3 exhibit potent cytotoxic activity. clockss.org This suggests that the presence of a hydroxyl-containing group, such as a hydroxymethyl group, at the C3 position can be beneficial for anticancer effects. In a study of β-carboline derivatives as benzodiazepine (B76468) receptor (BzR) inverse agonists, a compound with a hydroxymethyl group at position 3 blocked the sleep-promoting effects of flurazepam and could decrease sleep in a dose-dependent manner. wikipedia.org

Table 2: Influence of Hydroxymethyl Group on Biological Activity

| Compound/Analog Type | Position of Hydroxymethyl Group | Observed Biological Effect | Citation |

|---|---|---|---|

| ERK1/2 Inhibitor Analog | Not specified on a β-carboline | 5-fold increased activity on ERK2 and 2-fold on ERK1 compared to non-hydroxymethyl analog. | frontiersin.org |

| 1-Hydroxymethyl-8-hydroxy-β-carboline | C1 | Potent anti-angiogenic activity with low toxicity. | rsc.org |

| β-carboline with C1-aryl group | C3 (as part of an alcohol substituent) | Potent cytotoxic activity against various tumor cell lines. | clockss.org |

| 3-hydroxymethyl-beta-carboline | C3 | Blocks flurazepam-induced sleep; can decrease sleep. | wikipedia.org |

Modulations at C1 and C3 Positions Affecting Activity Profiles

The C1 and C3 positions of the β-carboline nucleus are critical sites for modification, and substitutions at these positions have been shown to significantly affect the biological activity profiles of the resulting analogs, particularly in the context of anticancer agents.

SAR studies have consistently demonstrated that the introduction of suitable substituents at the C1 and C3 positions can enhance antitumor activity and DNA binding ability. jscimedcentral.com For instance, β-carbolines with a substituted phenyl group at the C1 position and various heterocyclic scaffolds at the C3 position have exhibited potent cytotoxicity. jscimedcentral.com The nature of the substituent at C1 is crucial; electron-donating groups like methoxy (B1213986) or methyl groups at the C1 position have been found to be more potent than electron-withdrawing groups such as nitro groups in certain series of HDAC1 inhibitors. crimsonpublishers.com In contrast, for other series targeting different mechanisms, electron-withdrawing groups at C1 were found to be crucial for activity. crimsonpublishers.com

Specifically, the introduction of a methyl group at the C1 position of β-carboline hybrids with salicylic (B10762653) acid unveiled strong anticancer activity compared to analogs with hydrogen or a p-methoxyphenyl group at the same position. crimsonpublishers.com Similarly, for N9-heterodimeric β-carbolines, C1 methylation was found to be favorable for enhancing activity. crimsonpublishers.com However, the introduction of a 3-pyridyl or 2-thienyl group at the C1 position was found to reduce cytotoxic activity. crimsonpublishers.comcrimsonpublishers.com

At the C3 position, the introduction of various heterocyclic moieties has been a successful strategy. The replacement of a 1,3,4-oxadiazole (B1194373) with its bioisostere, an N4-substituted-1,2,4-triazole moiety, enhanced cytotoxic activity. crimsonpublishers.com Furthermore, dimerization of β-carboline derivatives at the C3 position has been shown to be a viable strategy for enhancing anticancer effects. crimsonpublishers.com In a series of C3-quinazolinone linked β-carboline conjugates, several compounds exhibited potent cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. jscimedcentral.com These compounds were found to act as Topoisomerase I inhibitors and induced cell cycle arrest in the G2/M phase. jscimedcentral.com

Table 3: Effect of C1 and C3 Substitutions on β-Carboline Activity

| Position | Substituent Type | Effect on Activity | Example/Context | Citation |

|---|---|---|---|---|

| C1 | Electron-donating groups (e.g., methoxy, methyl) | Increased HDAC1 inhibitory activity | More potent than analogs with electron-withdrawing groups. | crimsonpublishers.com |

| C1 | Electron-withdrawing groups | Crucial for insect growth inhibitory activity | In β-carboline-linked 1,3,4-oxadiazoles. | crimsonpublishers.com |

| C1 | Methyl group | Strong anticancer activity | In β-carboline-salicylic acid hybrids. | crimsonpublishers.com |

| C1 | 3-Pyridyl or 2-thienyl group | Reduced cytotoxicity | In N9-heterodimeric β-carbolines. | crimsonpublishers.comcrimsonpublishers.com |

| C3 | N4-substituted-1,2,4-triazole | Enhanced cytotoxic activity | Bioisosteric replacement of 1,3,4-oxadiazole. | crimsonpublishers.com |

| C3 | Quinazolinone linkage | Potent cytotoxicity, Topo I inhibition | IC50 values from 1.19±0.33 to 5.37±0.28 µM against four cell lines. | jscimedcentral.com |

| C3 | Dimerization | Enhanced antitumor activity | Compared to monomeric β-carbolines. | crimsonpublishers.com |

Stereochemical Considerations in 9-Hydroxymethyl-beta-carboline Derivatives

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives and related β-carboline analogs. The three-dimensional arrangement of atoms in these molecules can significantly influence their interaction with chiral biological targets such as enzymes and receptors, leading to differences in potency and efficacy between enantiomers and diastereomers.

The development of enantioselective synthetic methods has been crucial for accessing stereochemically pure β-carboline derivatives and enabling the study of their stereospecific activities. For example, a highly efficient enantioselective direct C–H functionalization of β-carbolines has been developed using a photoredox and chiral phosphoric acid cooperative catalytic system. nih.gov This method allows for the construction of a wide range of C1 aminoalkylated β-carbolines with high levels of enantioselectivity (e.g., 86–96% ee). nih.gov Such protocols are invaluable for creating libraries of enantioenriched β-carbolines for biological screening.

Asymmetric transfer hydrogenation is another powerful technique used to synthesize enantiomerically enriched 1-substituted tetrahydro-β-carbolines. capes.gov.brresearchgate.net This method, catalyzed by chiral ruthenium complexes, can produce both enantiomers of these compounds in high optical purity and good yields. capes.gov.brresearchgate.net The ability to generate both enantiomers is essential for comparative biological evaluation to determine the eutomer (the more active enantiomer).

Studies on the transformation of β-carboline derivatives into optically active forms have been conducted to investigate the stereoselectivity of various reactions. researchgate.net For instance, the reduction of harmalan (B1223116) acylated with chiral auxiliaries has been explored to produce chiral tetrahydro-β-carboline derivatives. researchgate.net The diastereomeric and enantiomeric excesses (de and ee) of the resulting products are carefully analyzed to understand the factors controlling the stereochemical outcome. researchgate.net

The importance of stereochemistry is further highlighted in the synthesis of isoindolo-β-carboline derivatives. An organocatalytic asymmetric Friedel–Crafts reaction has been successfully employed to produce these complex chiral molecules in excellent yields and with high enantioselectivities (up to >99% ee). rsc.org These examples underscore the continuous efforts in synthetic organic chemistry to control the stereochemistry of β-carboline derivatives, which is a prerequisite for detailed SAR studies and the development of stereochemically defined drug candidates.

Computational Approaches in SAR Analysis for this compound

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly integral to the SAR analysis of this compound and its analogs. These in silico techniques provide valuable insights into the molecular interactions between the ligands and their biological targets, helping to rationalize observed activities and guide the design of new, more potent compounds.

Molecular docking is a powerful tool used to predict the binding mode of a ligand within the active site of a receptor. For β-carboline derivatives, docking studies have been employed to understand their interactions with various targets, such as enzymes and DNA. For instance, in a study of C3-quinazolinone linked β-carboline conjugates as DNA intercalative topoisomerase I inhibitors, molecular docking was used to support the proposed intercalative mode of binding with DNA, which was also investigated through biophysical methods. jscimedcentral.com Similarly, in silico studies of N9-substituted β-carbolines as PLK-1 inhibitors revealed that the inhibition was due to interactions with specific amino acid residues, Arg136 and Leu132, in the hinge region of the PLK-1 protein. crimsonpublishers.comcrimsonpublishers.com This level of detail is crucial for understanding the structural basis of inhibition and for designing analogs with improved binding affinity.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D and 3D-QSAR models have been developed for β-carboline derivatives to identify the key structural features required for anticancer activity. mdpi.com A 2D-QSAR study highlighted the positive contribution of the number of hydrogen bond donors (like -NH2 and -SH groups) and the SaaaCE index (related to the presence of thiadiazole or oxadiazole groups) to the biological activity. mdpi.com A 3D-QSAR model further suggested that bulky groups at the R2 position (corresponding to C1) are favorable for potent antitumor activity. mdpi.comresearchgate.net These QSAR models provide predictive power, allowing for the virtual screening of new designs before their synthesis and biological testing.

The synergy between experimental synthesis, biological evaluation, and computational analysis is a powerful paradigm in modern drug discovery. For this compound and its derivatives, these computational approaches have proven to be invaluable for elucidating complex SAR, thereby accelerating the development of new therapeutic agents.

Molecular and Cellular Mechanisms of Action of 9 Hydroxymethyl Beta Carboline

Enzymatic Inhibition and Modulation by 9-Hydroxymethyl-beta-carboline and Analogs

The beta-carboline scaffold is a recurring motif in a number of potent enzyme inhibitors. The specific substitutions on the beta-carboline ring system play a crucial role in determining the potency and selectivity of these inhibitory activities.

Beta-carbolines are recognized for their ability to inhibit monoamine oxidases (MAO), enzymes that are crucial in the metabolism of monoamine neurotransmitters. researchgate.net MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. mdpi.com Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine in the brain. researchgate.netmdpi.com

Research on 9-methyl-beta-carboline (9-me-BC), a close analog of this compound, has demonstrated inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov Studies have reported IC50 values of 1 µM for MAO-A and 15.5 µM for MAO-B for 9-me-BC. nih.govnih.govresearchgate.net The inhibition of MAO by beta-carbolines is thought to contribute to their neuroprotective and neurorestorative effects. nih.govresearchgate.net The oxidation of biogenic amines by MAO produces byproducts like hydrogen peroxide, ammonia, and aldehydes, which can be neurotoxic. mdpi.com By inhibiting MAO, beta-carbolines may reduce the production of these harmful species. nih.gov

Table 1: Inhibitory Activity of 9-methyl-beta-carboline against Monoamine Oxidase Isoforms

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 9-methyl-beta-carboline | MAO-A | 1 µM |

| 9-methyl-beta-carboline | MAO-B | 15.5 µM |

Beta-carboline alkaloids have been investigated for their potential as anticancer agents, with one of the proposed mechanisms of action being the inhibition of DNA topoisomerases. researchgate.netnih.govmdpi.com These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. nih.gov Some beta-carboline derivatives have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction can interfere with the function of topoisomerases.

Studies on harmine and its derivatives have shown significant inhibitory activity against Topoisomerase I (Topo I), with little to no effect on Topoisomerase II (Topo II). nih.gov The ability of these compounds to inhibit Topo I is often correlated with their DNA binding capacity. nih.gov It has been suggested that introducing substituents at the 9-position of the beta-carboline nucleus can enhance the affinity for DNA and, consequently, the Topoisomerase I inhibitory effects. nih.gov For instance, the gamma-carbolines Trp-P-1 and Trp-P-2, which are structurally related to beta-carbolines, have been shown to inhibit topoisomerase I with ED50 values of 1.48 and 1.55 micrograms/ml, respectively. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their deregulation is a hallmark of many cancers. frontiersin.org Beta-carbolines have emerged as a class of compounds with the ability to inhibit CDKs. researchgate.netmdpi.comnih.gov Harmine, a well-known beta-carboline, has been identified as a potent and specific inhibitor of several CDKs, including CDK1, CDK2, and CDK5. frontiersin.orgnih.gov The mechanism of inhibition is believed to be competitive with ATP, meaning these molecules bind to the ATP-binding site of the CDKs. frontiersin.org

The structure of the beta-carboline molecule, including the degree of aromaticity of the tricyclic ring and the specific placement of substituents, is critical for its inhibitory activity. nih.gov While many beta-carbolines inhibit CDK2 and CDK5 to a similar extent, some derivatives have shown selective inhibition of CDK2. nih.gov

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. nih.gov HDAC inhibitors have gained attention as potential anticancer agents because they can induce cancer cell cycle arrest, differentiation, and apoptosis. nih.govnih.gov The beta-carboline scaffold has been used as a basis for the design of novel HDAC inhibitors. nih.govfrontiersin.org

Specifically, a series of novel beta-carboline-based hydroxamate derivatives have been synthesized and shown to exhibit potent HDAC inhibitory effects. nih.gov One of the most potent compounds from this series demonstrated stronger inhibition of the proliferation of human hepatocellular carcinoma cells than the approved HDAC inhibitor SAHA. nih.gov This compound was also found to increase the acetylation of histone H3 and α-tubulin, which is consistent with HDAC inhibition. nih.gov

Polo-like kinases (PLKs) are a family of serine/threonine kinases that are key regulators of multiple events in mitosis. nih.govnih.gov PLK1, in particular, is often overexpressed in cancer cells and is considered an attractive target for anticancer drugs. nih.govplos.org Certain beta-carboline derivatives have been identified as inhibitors of PLK1. researchgate.netmdpi.comnih.gov

For example, the beta-carboline derivative DH166 was found to inhibit the kinase activity of purified PLK1 in an ATP-competitive manner. nih.gov Other beta-carboline derivatives, such as DH281, DH285, and DH287, have also been identified as potent PLK inhibitors, selectively inhibiting the kinase activity of PLK1, PLK2, and PLK3 in vitro. nih.govplos.org

Receptor Interactions and Ligand Binding Dynamics

Beta-carbolines are well-known for their interactions with various neurotransmitter receptors, most notably the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. researchgate.netnih.gov The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. researchgate.net Beta-carbolines can act as agonists, inverse agonists, or antagonists at this site. nih.gov

The interaction of beta-carbolines with the BZD site is characterized by high affinity. researchgate.net The structural features of the beta-carboline molecule, including the pyridyl nitrogen atom and the indole (B1671886) N-H group, are important for these interactions, which can involve hydrogen bonding and π-stacking of the aromatic rings. researchgate.net Depending on the specific substitutions on the beta-carboline ring, these compounds can modulate the GABA-stimulated chloride conductance through the ion channel. nih.gov

Benzodiazepine Receptor Interactions

The β-carboline scaffold is well-known for its interaction with the benzodiazepine (BZD) binding site on the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. This interaction is complex, as different β-carboline derivatives can elicit a spectrum of effects, acting as agonists, antagonists, or inverse agonists at this site. While specific binding studies for this compound are not extensively detailed in the available literature, the broader class of β-carbolines has established interactions with benzodiazepine receptors. rjptonline.org This suggests that this compound likely shares this characteristic ability to modulate GABA-A receptor activity, a common feature of its chemical class.

Serotonin Receptor Interactions

In addition to their effects on the GABAergic system, β-carboline alkaloids are known to interact with various other neurotransmitter systems, including the serotonergic system. Research on the broader class of β-carbolines indicates that these compounds can bind to serotonin receptors. The nature and affinity of this binding can be influenced by the specific substitutions on the β-carboline ring. While direct binding data for this compound at serotonin receptors is not specified in the reviewed literature, the structural similarity to other biologically active β-carbolines suggests a potential for such interactions.

DNA Interaction Mechanisms

A significant aspect of the biological activity of β-carbolines, particularly their cytotoxic and potential antitumor properties, is attributed to their direct interaction with DNA. researchgate.net

Research has demonstrated that the planar, aromatic structure of the β-carboline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netjst.go.jp This interaction is a critical mechanism for the biological activity of many β-carboline derivatives. researchgate.net

The substitution at the 9-position of the β-carboline nucleus has been identified as a crucial factor in modulating the molecule's affinity for DNA. nih.gov Studies on various 9-substituted harmine derivatives have shown that introducing a substituent at this position can significantly enhance the drug's ability to bind to DNA. nih.gov This enhanced binding is often correlated with increased biological activity, such as cytotoxicity towards tumor cells. nih.gov The ability of these compounds to act as intercalating agents is directly related to their potential antitumor activity. nih.gov While harmine and its derivatives show remarkable DNA intercalation capacity, the modification at the N-9 position is a key determinant of this interaction's strength. nih.govnih.gov

| Compound Class | Key Structural Feature | Effect on DNA Interaction | Reference |

|---|---|---|---|

| β-Carboline General Scaffold | Planar aromatic tricycle | Enables DNA intercalation | researchgate.net |

| 9-Substituted Harmine Derivatives | Alkyl or other groups at position 9 | Enhanced affinity for DNA | nih.gov |

| β-Carbolines with Polar Groups (OH, OCH3) | Presence of polar substituents | Increased binding affinity | jst.go.jp |

| β-Carbolines with Decreased Planarity | Non-planar structure | Decreased binding affinity | jst.go.jp |

Beyond simple binding and intercalation, certain β-carboline derivatives can induce more profound structural changes and damage to DNA. Studies on 9-methyl-β-carbolines, which are structurally very similar to this compound, have shown that these compounds can act as efficient photosensitizers. rsc.org Upon excitation with UVA light, these molecules can induce DNA damage through a Type-I photochemical reaction. rsc.org

This process, driven by the protonated form of the excited β-carboline, leads to specific types of DNA lesions. rsc.org The primary forms of damage observed include the oxidation of purine residues, which occurs in significant excess compared to the oxidation of pyrimidines. rsc.org Additionally, this photo-induced damage can manifest as single-strand breaks and the formation of sites where the base is lost from the DNA backbone. rsc.org These findings indicate that 9-substituted β-carbolines possess the capability to actively damage DNA, a mechanism that contributes to their cytotoxicity.

Cellular Pathway Modulation

The interaction of this compound with molecular targets like DNA ultimately translates into the modulation of key cellular signaling pathways, particularly those governing cell survival and death.

A primary mechanism through which β-carboline derivatives exert their anti-proliferative and cytotoxic effects is by inducing programmed cell death, or apoptosis. researchgate.net This is a well-documented activity for this class of compounds against various tumor cell lines. researchgate.net For instance, certain synthetic β-carboline derivatives have shown significant cytotoxic activities against cancer cells, with their efficacy being dependent on the specific chemical structure. researchgate.netrjptonline.org

The induction of apoptosis by β-carbolines typically involves the activation of the caspase signaling cascade. Caspases are a family of protease enzymes that play an essential role in executing the apoptotic program. Activation of initiator caspases leads to a cascade that activates executioner caspases, which in turn cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates for executioner caspases is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a widely recognized marker of apoptosis. While the specific apoptotic pathway for this compound has not been fully elucidated in the reviewed literature, the established pro-apoptotic activity of closely related β-carboline derivatives strongly suggests a mechanism involving the activation of caspases and subsequent PARP cleavage.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 1-3 (1-ethyl-β-carboline) | 3LL (Lewis Lung Carcinoma) | 7.79 µg/mL | researchgate.net |

| Compound 1-3 (1-ethyl-β-carboline) | MCF-7 (Breast Cancer) | 5.75 µg/mL | researchgate.net |

| Compound 1-3 (1-ethyl-β-carboline) | BGC-823 (Gastric Carcinoma) | 3.53 µg/mL | researchgate.net |

| Compound 1-3 (1-ethyl-β-carboline) | QGY-7701 (Hepatocellular Carcinoma) | 4.02 µg/mL | researchgate.net |

No Direct Evidence Found for Cell Cycle Arrest Mechanisms of this compound

Despite a thorough review of available scientific literature, no specific research detailing the molecular and cellular mechanisms of cell cycle arrest induced by this compound was identified. Current research on the effects of β-carboline alkaloids on cell cycle regulation primarily focuses on other derivatives within this class of compounds.

Studies on related β-carboline compounds, such as harmine and various synthetic dimers, have demonstrated activities that include the induction of cell cycle arrest at different phases, often through the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). These related molecules have been shown to interact with various cellular targets to halt the proliferation of cancer cells.

However, the specific effects of the 9-hydroxymethyl substitution on the β-carboline core structure in relation to cell cycle progression have not been elucidated in the reviewed literature. Therefore, a detailed account of the cell cycle arrest mechanisms, including the affected phases and the specific molecular pathways involved for this compound, cannot be provided at this time. Further investigation is required to characterize the pharmacological profile of this particular compound and its potential influence on cell cycle regulation.

Due to the lack of specific data for this compound, a data table on its cell cycle arrest mechanisms cannot be generated.

Analytical Methodologies and Detection of 9 Hydroxymethyl Beta Carboline

Derivatization Techniques for Tryptophan Analysis Utilizing 9-Hydroxymethyl-beta-carboline Formation

A key analytical application involving this compound is the sensitive determination of L-tryptophan. This is achieved through a derivatization process based on the classic Pictet-Spengler reaction. csic.esanalis.com.mynjau.edu.cn In this reaction, tryptophan is condensed with an aldehyde, typically formaldehyde (B43269), under acidic conditions. analis.com.myresearchgate.net

The initial reaction forms a stereoisomeric intermediate, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. csic.esnjau.edu.cn This intermediate is not inherently fluorescent and requires a subsequent oxidation step to be converted into the final, highly aromatic, and fluorescent β-carboline structure. This oxidation can be achieved using an oxidizing agent like potassium ferricyanide (B76249) or through heating. researchgate.net The resulting product, this compound (often referred to as 1-hydroxymethyl-β-carboline in literature), possesses strong native fluorescence, which allows for highly sensitive detection. acs.orgnih.gov This derivatization strategy transforms the non-fluorescent tryptophan into a readily quantifiable fluorophore, enabling its measurement at picomole levels in complex samples such as plasma ultrafiltrates and brain tissue. researchgate.net

The reaction of tryptophan with other carbonyl compounds, such as glyoxal, can also yield this compound and its derivatives, which are then analyzed. acs.orgnih.gov This derivatization is fundamental not only for tryptophan quantification but also for studying the formation of β-carbolines in food chemistry and biological systems. csic.es

Chromatographic Methods for Separation and Quantitation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound. google.comtandfonline.com The technique offers high resolution and sensitivity, particularly when coupled with specific detectors.

Reversed-phase HPLC is the most common modality used. researchgate.net Separation is typically achieved on C18 columns, which effectively retain the moderately polar β-carboline compound. csic.escsic.esscienceopen.com The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) phosphate (B84403) or formic acid) and an organic modifier, most commonly acetonitrile. csic.escsic.es A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure efficient separation from other compounds in the sample matrix. csic.es

For sample cleanup and concentration prior to HPLC analysis, Solid-Phase Extraction (SPE) is a valuable technique. Cation-exchange cartridges (such as PRS columns) can be used to selectively retain β-carbolines from a sample matrix, after which they are eluted with a suitable solvent mixture for subsequent HPLC analysis. csic.escsic.es

The quantification of this compound is typically performed using fluorescence or diode-array detectors (DAD). nih.govcsic.es Fluorescence detection is particularly sensitive due to the compound's strong native fluorescence. csic.escsic.es Purity is often confirmed by HPLC-DAD, which provides spectral information across a range of wavelengths. nih.govcsic.es

Below is a table summarizing typical HPLC conditions used for the analysis of this compound and related compounds.

| Parameter | Condition | Source |

| Column | Novapak C18 (150 mm × 3.9 mm, 5 µm) | csic.es |

| COSMOSIL 5C18-AR-II (4.6 mm x 25 cm) | google.com | |

| Shimadzu C18 (150 mm × 4.6 mm × 5 µm) | scienceopen.com | |

| Mobile Phase | A: 50 mM ammonium phosphate (pH 3); B: 20% A in acetonitrile | csic.es |

| Acetonitrile : 0.085% Phosphoric Acid (30:70) | google.com | |

| Methanol (B129727) : Water (75:25) | scienceopen.com | |

| Flow Rate | 1.0 mL/min | csic.esgoogle.comscienceopen.com |

| Detection | Fluorescence (FLD) | csic.escsic.es |

| Diode Array (DAD) | nih.govcsic.es | |

| Column Temp. | 40 °C | csic.es |

Spectroscopic Characterization (e.g., Spectrofluorometry, Mass Spectrometry, NMR)

Comprehensive characterization of this compound is accomplished through a combination of spectroscopic techniques that provide information on its electronic properties, mass, and atomic-level structure.

Spectrofluorometry

Spectrofluorometry is a highly sensitive method for detecting this compound due to its intrinsic fluorescence. The planar, aromatic structure of the β-carboline ring system is responsible for this property. For related β-carboline alkaloids, fluorescence detection is a preferred method in HPLC analysis. researchgate.netscience.gov While specific excitation and emission maxima for this compound are determined during method development, analysis of similar β-carbolines is often performed with excitation wavelengths in the range of 270-340 nm and emission wavelengths are monitored around 380-450 nm. researchgate.net This technique allows for quantification at very low concentrations, often in the picomole range. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HR-MS) with Electrospray Ionization (ESI) is commonly used. acs.orgnih.gov For 1-Hydroxymethyl-β-carboline-3-carboxylic acid, a closely related derivative, the protonated molecule [M+H]⁺ was found at an m/z of 243.0763, corresponding to the calculated value of 243.0764 for the formula C₁₃H₁₀N₂O₃. nih.govcsic.es For the parent compound, 1-Hydroxymethyl-β-carboline, the protonated molecule [M+H]⁺ has been identified with an m/z of 199.0858, aligning with the calculated mass of 199.0866 for the formula (C₁₂H₁₀N₂O)+H⁺. acs.org Tandem MS (MS/MS) can further be used to study the fragmentation patterns, providing definitive structural confirmation. nih.govacs.org

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of all proton (¹H) and carbon (¹³C) atoms in the molecule. The spectra are typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). acs.orgcsic.es The ¹H NMR spectrum shows characteristic signals for the aromatic protons on the indole (B1671886) and pyridine (B92270) rings, as well as a distinct singlet for the hydroxymethyl (-CH₂OH) group. csic.es The ¹³C NMR spectrum complements this by showing the corresponding signals for all carbon atoms, including the quaternary carbons. csic.es

Detailed NMR assignments for 1-Hydroxymethyl-β-carboline are presented in the table below, based on published data. csic.es

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 144.93 | - | - | - |

| 3 | 136.85 | 8.24 | d | 5.1 |

| 4 | 113.75 | 8.01 | d | 5.1 |

| 4a | 127.92 | - | - | - |

| 4b | 120.54 | - | - | - |

| 5 | 121.51 | 8.21 | d | 8.0 |

| 6 | 119.11 | 7.22 | dd | 8.0, 7.5 |

| 7 | 127.88 | 7.52 | dd | 8.3, 7.5 |

| 8 | 112.24 | 7.66 | d | 8.3 |

| 8a | 140.53 | - | - | - |

| 9 | - | 11.36 | s | - |

| 9b | 133.46 | - | - | - |

| 1-CH₂OH | 63.53 | 4.96 | s | - |

Origin, Occurrence, and Biosynthetic Pathways Non Human Context

Natural Occurrence in Plants, Foods, and Marine Organisms

β-Carboline alkaloids are widely distributed in the natural world, having been identified in numerous plant families, marine creatures, and various foodstuffs. nih.govwikipedia.orgnih.gov They are recognized as naturally occurring bioactive alkaloids. nih.gov The most commonly identified β-carbolines in these sources are norharman and harman. mdpi.com

Marine organisms, particularly tunicates (ascidians), are another source of complex β-carboline derivatives, such as eudistomins. wikipedia.org

Table 1: Occurrence of Selected β-Carboline Alkaloids in Various Foods

| Food Product | β-Carboline Compound | Concentration Range |

| Toasted/Fried Bread | 1-(1-hydroxyethyl)-β-carboline (HET-βC) | 23.8–91.5 ng/g |

| Dried Tomato | 1-(1-hydroxyethyl)-β-carboline (HET-βC) | up to 309 ng/g |

| Fried Onion | 1-(1-hydroxyethyl)-β-carboline (HET-βC) | High amounts reported |

| Manuka Honey | 1-(1-hydroxyethyl)-β-carboline (HET-βC) | 40.4–183.4 ng/g |

| Soy Sauce | Perlolyrine | up to 1.5 µg/mL |

| Tomato Concentrate | Perlolyrine | up to 1.9 µg/g |

| Coffee | Norharman, Harman | ng/g levels |

Note: Data for 1-hydroxymethyl-β-carboline (HME-βC) specifically is limited, but it is noted to be present in some processed foods at lower levels than HET-βC. nih.govresearchgate.net

Formation from Tryptophan and α-Dicarbonyl Compounds

The formation of the β-carboline skeleton is fundamentally linked to the amino acid L-tryptophan. nih.gov The reaction involves the condensation of tryptophan with a carbonyl compound, such as an aldehyde or an α-dicarbonyl compound. nih.govacs.org

Specifically, 1-hydroxymethyl-β-carboline (HME-βC) is formed from the reaction of L-tryptophan with the α-dicarbonyl compound glyoxal. nih.govresearchgate.net This reaction can also produce the corresponding 3-carboxylic acid derivative. nih.gov The formation of these compounds is significantly influenced by environmental conditions, with increased production observed under acidic pH and at higher temperatures. nih.gov

In contrast, the documented synthesis of 9-Hydroxymethyl-β-carboline involves a specific laboratory-based derivatization of tryptophan. researchgate.netnih.gov In this method, tryptophan is reacted with formaldehyde (B43269) in the presence of an oxidizing agent (potassium ferricyanide) under controlled acidic and heated conditions. researchgate.netnih.gov This specific reaction, an elaboration of the Pictet-Spengler reaction, yields 9-Hydroxymethyl-β-carboline as a single, quantifiable product. researchgate.netnih.gov

Role of Maillard Reactions in Formation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, resulting in non-enzymatic browning and flavor development. wikipedia.org This process is a significant pathway for the formation of various β-carbolines in food. researchgate.net

During the intermediate stages of the Maillard reaction, sugars degrade to form reactive α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone. nih.govwikipedia.org These α-dicarbonyls are crucial precursors that can then react with tryptophan, which is naturally present in protein-containing foods, to form β-carboline alkaloids like HME-βC and HET-βC. nih.gov Therefore, these specific β-carbolines can be considered advanced glycation end products (AGEs) resulting from the Maillard reaction. nih.gov The formation of these compounds is indicative of food processing that involves heat. nih.govnih.gov

While the formation of 1-hydroxymethyl-β-carboline is linked to Maillard-generated precursors, the described synthesis of 9-Hydroxymethyl-β-carboline utilizes formaldehyde, which is not a typical intermediate of the Maillard reaction. nih.govresearchgate.net

Biosynthetic Precursors and Pathways in Biological Systems

The core biosynthetic pathway for the β-carboline ring system is the Pictet-Spengler reaction. acs.orgnih.gov This reaction involves the cyclization of an indole-ethylamine (like tryptophan or tryptamine) with an aldehyde or α-keto acid. nih.govacs.org

The general pathway proceeds as follows:

Condensation: The primary amine of tryptophan attacks the carbonyl carbon of an aldehyde or α-dicarbonyl compound, forming a Schiff base intermediate. sandiego.edu

Cyclization (Pictet-Spengler Reaction): The indole (B1671886) ring then performs an electrophilic attack on the imine carbon, leading to the formation of a new six-membered ring and yielding a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate. nih.govresearchgate.net For instance, the reaction of tryptophan with glucose can form pentahydroxypentyl-tetrahydro-β-carboline-3-carboxylic acid (PHP-THβC-3-COOH). nih.govacs.org

Aromatization: The THβC intermediate can then undergo oxidation to form the fully aromatic β-carboline ring system. researchgate.netacs.org This step often occurs with or without the loss of the carboxylic acid group (decarboxylation) at the 3-position if the starting material was tryptophan. nih.govresearchgate.net Heme peroxidases, present in both plants and animals, have been shown to catalyze this oxidation step efficiently. researchgate.net

In the context of the specific compounds discussed:

1-Hydroxymethyl-β-carboline: The precursor L-tryptophan reacts with the α-dicarbonyl precursor glyoxal. The mechanism involves tautomerism and cyclization to form a dihydro-β-carboline-3-carboxylic acid intermediate, which is then oxidized to the aromatic β-carboline. nih.gov

9-Hydroxymethyl-β-carboline: The documented synthesis involves the reaction of the precursor L-tryptophan with the aldehyde precursor formaldehyde, followed by oxidation. researchgate.netnih.gov

Future Directions and Research Perspectives on 9 Hydroxymethyl Beta Carboline

Advanced Synthetic Methodologies for Novel Derivatives

The synthesis of the β-carboline framework and its derivatives has traditionally relied on classic reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations. beilstein-journals.orgljmu.ac.uk However, the demand for molecular diversity and efficiency has driven the development of more advanced synthetic methodologies.

Modern approaches increasingly focus on one-pot or tandem reactions that construct the complex tricyclic system from simple precursors in a single sequence. researchgate.net For example, a one-pot synthesis of 1- or 6-substituted β-carbolines has been achieved from tryptophan and various amino acids through a sequence of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation. mdpi.com Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for forming the pyridine (B92270) ring of the carboline nucleus through C-H/N-H activation, allowing for the synthesis of diverse derivatives. ljmu.ac.uk

To generate novel derivatives of 9-Hydroxymethyl-beta-carboline, functionalization at various positions of the core structure is key. The Morita–Baylis–Hillman (MBH) reaction, for instance, has been applied to 3-formyl-β-carbolines to create a variety of C-3 substituted adducts, providing a route to generate molecular diversity. beilstein-journals.org Furthermore, significant efforts have been directed towards creating derivatives with substitutions at the N-9 position and dimerization at the C-3 position, which has been shown to enhance antitumor activity. crimsonpublishers.comcrimsonpublishers.com These advanced strategies allow for the creation of extensive libraries of novel β-carboline derivatives for biological screening.

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) with an aldehyde or ketone, followed by cyclization and aromatization. | Biomimetic, widely used, reliable for core scaffold synthesis. | ljmu.ac.ukmdpi.comnih.gov |

| Palladium-Catalyzed Reactions | Cross-coupling and C-H/N-H activation strategies to form the pyridine ring or functionalize the scaffold. | High efficiency, broad substrate scope, allows for late-stage functionalization. | ljmu.ac.uk |

| One-Pot/Tandem Reactions | Multi-step sequences performed in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, rapid library generation. | researchgate.netmdpi.com |

| Morita–Baylis–Hillman (MBH) Reaction | Coupling of an aldehyde (e.g., 3-formyl-β-carboline) with an activated alkene to create functionalized adducts. | Creates C-C bonds and introduces hydroxyl groups, increasing molecular complexity. | beilstein-journals.org |

| Dimerization Strategies | Linking two β-carboline monomers, often at the C-3 or N-9 positions, via various linker chains. | Can significantly enhance biological activity, particularly cytotoxic effects. | crimsonpublishers.comcrimsonpublishers.com |

Exploration of Additional Biological Targets and Mechanisms

While β-carbolines are known to interact with the central nervous system, research has unveiled a much broader spectrum of biological activity, particularly for derivatives of the core scaffold. acs.org The planar structure of the β-carboline ring system allows it to intercalate into DNA, a mechanism central to the cytotoxic effects of many derivatives. crimsonpublishers.com Furthermore, some 9-methyl-β-carboline derivatives act as efficient photosensitizers, inducing DNA damage upon UVA excitation through both Type-I (protonated form) and Type-II (singlet oxygen) mechanisms. researchgate.netnih.gov

Beyond DNA, β-carboline derivatives have been identified as inhibitors of several key enzymes implicated in disease. In cancer, targets include topoisomerases, cyclin-dependent kinases (CDKs), and Polo-like kinase 1 (PLK-1), which are crucial for cell cycle regulation. researchgate.netcrimsonpublishers.comnih.gov Inhibition of these kinases can lead to cell cycle arrest and apoptosis. crimsonpublishers.com In the context of neurodegenerative diseases, 9-methyl-β-carboline has been shown to inhibit monoamine oxidase (MAO-A), an enzyme that breaks down neurotransmitters. wikipedia.orgwikipedia.org It also stimulates the expression of neurotrophic factors and activates the prosurvival PI3K/Akt pathway, suggesting neuroprotective and neuro-regenerative potential. wikipedia.orgnih.gov More recently, β-carbolines isolated from a marine fungus were found to inhibit the TGF-β/Smad signaling pathway, a master regulator of fibrosis, opening a new therapeutic avenue for these compounds. frontiersin.org

| Biological Target/Mechanism | Therapeutic Area | Observed Effect | Reference |

|---|---|---|---|

| DNA Intercalation & Photosensitization | Oncology | Induces DNA damage and apoptosis. | crimsonpublishers.comresearchgate.net |

| Kinase Inhibition (CDKs, PLK-1) | Oncology | Cell cycle arrest and induction of apoptosis. | crimsonpublishers.comnih.gov |

| Topoisomerase Inhibition | Oncology | Inhibits DNA replication and repair in cancer cells. | crimsonpublishers.com |

| Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Disease | Increases levels of key neurotransmitters. | wikipedia.orgwikipedia.org |

| Neurotrophic Factor Stimulation (PI3K/Akt Pathway) | Neurodegenerative Disease | Promotes neuronal survival and growth. | wikipedia.orgnih.gov |

| TGF-β/Smad Pathway Inhibition | Fibrotic Diseases | Reduces pro-fibrotic signaling. | frontiersin.org |

Investigation of Structure-Based Rational Design for Targeted Applications

The versatility of the β-carboline scaffold makes it a prime candidate for structure-based rational drug design. crimsonpublishers.com By systematically modifying the core and studying the resulting changes in biological activity, researchers can develop potent and selective agents. Structure-Activity Relationship (SAR) studies have provided crucial insights into how substitutions at different positions influence efficacy.

For instance, in the development of anticancer agents, SAR studies revealed that substitutions at the N-9 position with aromatic rings like naphthalene (B1677914) or indole (B1671886) enhance cytotoxic activity against cancer cell lines. crimsonpublishers.comcrimsonpublishers.com Dimerization of the β-carboline core, particularly with linker chains of four to six methylene (B1212753) units, was also found to be more active than the corresponding monomers. crimsonpublishers.comcrimsonpublishers.com For antimalarial applications, the aromatization of the C-ring was found to hamper activity, whereas specific substitutions at the C-1 position enhanced potency. acs.org

Computational methods such as molecular docking and virtual screening are increasingly used to guide these efforts. nih.gov By modeling the interaction between β-carboline derivatives and the binding sites of protein targets like kinases or P. falciparum enzymes, researchers can predict which modifications are most likely to improve binding affinity and selectivity. nih.gov This in silico approach accelerates the discovery process, allowing for the prioritization of the most promising compounds for synthesis and biological testing. nih.gov Another powerful strategy is molecular hybridization, where the β-carboline scaffold is combined with other pharmacologically active heterocycles, such as oxadiazoles (B1248032) or thiazolidinediones, to create novel molecules with dual or enhanced activity. crimsonpublishers.comnih.gov

| Position | Modification | Impact on Activity | Targeted Application | Reference |

|---|---|---|---|---|

| N-9 | Substitution with naphthalene or indole rings. | Increased cytotoxic activity. | Oncology | crimsonpublishers.comcrimsonpublishers.com |

| C-1 | Methylation and C-7 methoxylation. | Favorable for anti-angiogenetic activity. | Oncology | crimsonpublishers.comcrimsonpublishers.com |

| C-3 | Dimerization with 4-6 methylene linkers. | Enhanced antitumor activity compared to monomers. | Oncology | crimsonpublishers.comcrimsonpublishers.com |

| C-1 | Replacement of pyridine with thiophene (B33073) ring. | Decreased antimalarial potency. | Antimalarial | acs.org |

| C-Ring | Aromatization of tetrahydro-β-carboline. | Decreased antimalarial potency. | Antimalarial | acs.org |

Development of New Analytical Tools for Detection and Quantification

The accurate detection and quantification of this compound and its derivatives in various matrices are essential for pharmacokinetic, toxicological, and clinical studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for this purpose, often coupled with sensitive detection methods like fluorimetry or mass spectrometry (LC-MS). researchgate.netnih.govamericanpharmaceuticalreview.com

To improve analytical performance and environmental sustainability, novel chromatographic methods are being developed. One such method employs C1 columns, which are less retentive than traditional C18 columns, in combination with mobile phases containing cyclodextrins. researchgate.netnih.gov This approach significantly reduces the amount of organic solvent required for separation, making it an eco-friendly alternative. researchgate.netnih.gov Notably, 3-Hydroxymethyl-beta-carboline has been successfully used as an internal standard in these validated methods for the quantification of other β-carbolines in human serum, demonstrating its utility in analytical protocols. researchgate.netnih.gov

For complex biological samples, effective sample preparation is critical. Solid-phase extraction (SPE) is a widely used technique to clean up samples and concentrate the analytes of interest before chromatographic analysis. researchgate.netnih.gov This step removes interfering substances and improves the sensitivity and reliability of the assay. researchgate.netnih.gov For unequivocal structural identification and characterization of newly synthesized derivatives, a combination of techniques is employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS), which provide detailed information about molecular structure and composition. acs.orgcsic.es

| Technique | Principle | Application | Reference |

|---|---|---|---|

| RP-HPLC with Fluorescence/UV Detection | Separation based on polarity, detection based on intrinsic fluorescence or UV absorbance. | Quantification in biological fluids and other samples. | researchgate.netnih.govcaymanchem.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection and identification. | High-sensitivity quantification and structural confirmation. | caymanchem.comnih.gov |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration using a solid adsorbent. | Pre-analytical sample preparation from complex matrices like serum. | researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field. | Definitive structural elucidation of new compounds. | acs.orgcsic.es |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass-to-charge ratio. | Determination of elemental composition and formula confirmation. | acs.orgcsic.es |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-Hydroxymethyl-beta-carboline with high purity, and how can structural integrity be validated?

- Methodology : Utilize multi-step organic synthesis routes, such as Pictet-Spengler condensation, followed by hydroxylation. Purification via column chromatography and HPLC is critical. Structural validation requires NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for unambiguous confirmation. Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst concentrations in line with standardized protocols .

- Quality Control : Purity should exceed 95%, verified by HPLC with UV detection. Include reference standards and spectral data in supplementary materials for peer validation .

Q. How should researchers design initial biological assays to screen this compound for neuroprotective activity?

- Experimental Design :

In vitro models : Use primary dopaminergic neuron cultures or SH-SY5Y cell lines. Induce oxidative stress with rotenone or 6-OHDA.

Dosage range : Test 1–100 µM concentrations, with N-acetylcysteine as a positive control.

Outcome measures : Assess cell viability (MTT assay), mitochondrial membrane potential (JC-1 staining), and reactive oxygen species (DCFH-DA fluorescence).

- Statistical rigor : Include triplicate replicates, ANOVA with post-hoc tests, and report effect sizes. Pre-register protocols to mitigate bias .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Key techniques :

- NMR : Assign peaks for the hydroxymethyl group (δ 4.5–5.0 ppm) and aromatic protons.

- FT-IR : Confirm hydroxyl (-OH) stretching (3200–3600 cm⁻¹).

- Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular ions (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective efficacy data for this compound across different in vitro models?

- Analytical strategies :

Model-specific variables : Compare culture conditions (e.g., serum-free vs. serum-containing media) and stressor kinetics.

Dose-response alignment : Normalize dosage to cell type sensitivity (e.g., EC₅₀ adjustments).

Mechanistic profiling : Use RNA-seq or proteomics to identify pathways differentially modulated in conflicting models.

- Critical review : Apply Bradford Hill criteria to assess causality and contextualize findings against prior β-carboline studies .

Q. What experimental designs are optimal for establishing the therapeutic window of this compound in neurodegenerative disease models?

- In vivo protocols :

- Animal models : Use MPTP-treated mice or α-synuclein transgenic models.

- Dosing regimen : Administer 1–10 mg/kg intraperitoneally; monitor pharmacokinetics (plasma half-life, blood-brain barrier penetration).

- Endpoint analyses : Quantify dopaminergic neuron survival (tyrosine hydroxylase staining) and behavioral outcomes (rotarod, open-field tests).

Q. How should researchers integrate multi-omics data to elucidate the mechanism of action of this compound?

- Workflow :

Transcriptomics : Perform RNA-seq on treated vs. untreated neurons to identify dysregulated pathways (e.g., Nrf2/ARE signaling).

Metabolomics : Use LC-MS to track changes in glutathione, NADPH, and other antioxidants.

Network analysis : Apply weighted gene co-expression networks (WGCNA) to link molecular changes to phenotypic outcomes.

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Methods :

- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.

- Mixed-effects models : Account for inter-experiment variability in multi-lab studies.

- Meta-analysis : Pool data from independent studies using random-effects models if heterogeneity exists (I² statistic).

Q. How can researchers address potential confounding variables when studying this compound in complex biological systems?

- Mitigation strategies :

Stratification : Control for age, sex, and genetic background in animal cohorts.

Blinding : Implement double-blind protocols for treatment administration and data analysis.

Covariate adjustment : Use multivariate regression to isolate compound-specific effects from batch variability.

Methodological Best Practices

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .

- Ethical compliance : Obtain IACUC approval for animal studies and document informed consent for human cell line use .

- Literature synthesis : Conduct systematic reviews using PRISMA frameworks to contextualize findings within β-carboline research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |